Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
Description
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate (CAS: 1496794-11-6) is a brominated heterocyclic ester with the molecular formula C₁₄H₁₃BrO₄ and a molecular weight of 325.16 g/mol . Structurally, it consists of an ethyl benzoate core substituted at the para position by a methoxy group linked to a 5-bromofuran moiety. The bromine atom on the furan ring enhances electrophilicity, while the ethyl ester group contributes to lipophilicity, influencing solubility and bioavailability .
Properties
IUPAC Name |
ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJLHPHXNBRJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496794-11-6 | |
| Record name | ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination of Furan: Furan is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.
Methoxylation: The 5-bromofuran is then reacted with methanol in the presence of a base to form 5-bromofuran-2-yl methanol.
Esterification: The final step involves the esterification of 5-bromofuran-2-yl methanol with 4-hydroxybenzoic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted furan derivatives.
Oxidation: Furanones or other oxidized products.
Reduction: Tetrahydrofuran derivatives.
Hydrolysis: 4-[(5-bromofuran-2-yl)methoxy]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Ethyl 4-(carbamoylamino)benzoate Derivatives
These compounds (e.g., from ) replace the bromofuran-methoxy group with a carbamoylamino (-NH-C(=O)-NH₂) substituent. The urea moiety enables hydrogen bonding, making them potent inhibitors of aquaporins (e.g., AQP3 and AQP7). In contrast, the bromofuran in the target compound may prioritize hydrophobic interactions or π-stacking in biological systems .
Ethyl 4-(dimethylamino)benzoate
Used in resin cements (), this derivative features a dimethylamino (-N(CH₃)₂) group, which enhances electron-donating properties and reactivity in photopolymerization. Compared to the bromofuran-methoxy group, the dimethylamino substituent increases the degree of conversion in resins but may reduce stability in acidic environments .
Brominated Heterocyclic Analogues
2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl (E)-3-(5-bromofuran-2-yl)acrylate (L2)
L2 () shares the 5-bromofuran motif but incorporates an acrylate ester and a difluorobenzo-dioxolyl group. This structural complexity enhances binding to Mycobacterium tuberculosis EthR inhibitors, likely due to additional halogen and fluorine interactions. The target compound’s simpler structure may offer synthetic advantages but reduced specificity .
Methyl 5-bromo-4-chloro-2-methoxybenzoate
This methyl ester analogue () substitutes bromine and chlorine on the aromatic ring instead of the furan system.
Heterocycle-Linked Benzoate Esters
Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A21)
This benzimidazole-containing derivative () replaces the bromofuran with a sulfur-linked benzimidazole.
Ethyl 4-([(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino)benzoate
With a phenoxy-acetyl amino group (), this compound introduces a formyl substituent and methoxy group, enabling Schiff base formation. The target compound’s furan system lacks this aldehyde functionality, limiting its use in conjugation chemistry .
Structural and Property Analysis
Key Observations:
Biological Activity
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₃BrO₄ and a molecular weight of approximately 323.16 g/mol. The compound features a furan ring substituted with a bromine atom, which is known to influence its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In laboratory settings, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study:
In a recent study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to control groups. The IC50 for TNF-α inhibition was determined to be approximately 15 µM, indicating a potent anti-inflammatory effect.
The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways.
- Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Receptor Modulation: It could also modulate receptors involved in pain and inflammation, such as the NF-kB pathway.
Comparison with Similar Compounds
This compound can be compared with other structurally similar compounds that exhibit biological activities:
| Compound | Structure Comparison | Notable Activity |
|---|---|---|
| Ethyl 4-[(5-chlorofuran-2-yl)methoxy]benzoate | Chlorine instead of bromine | Antimicrobial |
| Ethyl 4-[(5-methylfuran-2-yl)methoxy]benzoate | Methyl group substitution | Anti-inflammatory |
| Ethyl 4-[(5-nitrofuran-2-yl)methoxy]benzoate | Nitro group substitution | Cytotoxicity |
These comparisons highlight how slight modifications in the chemical structure can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
